molecular formula C10H8F4O B1297720 3'-Fluoro-5'-(trifluoromethyl)propiophenone CAS No. 207974-20-7

3'-Fluoro-5'-(trifluoromethyl)propiophenone

Cat. No.: B1297720
CAS No.: 207974-20-7
M. Wt: 220.16 g/mol
InChI Key: KEAIAOPGXGEINJ-UHFFFAOYSA-N
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Description

3’-Fluoro-5’-(trifluoromethyl)propiophenone: is an organic compound with the molecular formula C10H8F4O and a molecular weight of 220.17 g/mol . It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a propiophenone backbone. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-5’-(trifluoromethyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses a fluorinated benzene derivative as the starting material, which is then acylated using propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of 3’-Fluoro-5’-(trifluoromethyl)propiophenone follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3’-Fluoro-5’-(trifluoromethyl)propiophenone is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and material science .

Biology: In biological research, this compound is used to study the effects of fluorinated groups on biological activity. It serves as a model compound to investigate the interactions of fluorinated molecules with biological targets .

Medicine: Fluorinated compounds, including 3’-Fluoro-5’-(trifluoromethyl)propiophenone, are explored for their potential use in pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials .

Mechanism of Action

The mechanism of action of 3’-Fluoro-5’-(trifluoromethyl)propiophenone involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These groups can participate in hydrogen bonding, dipole-dipole interactions, and van der Waals forces, affecting the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Comparison: 3’-Fluoro-5’-(trifluoromethyl)propiophenone is unique due to the presence of both fluoro and trifluoromethyl groups. These groups impart distinct electronic and steric properties, making the compound more reactive and versatile in various chemical reactions compared to its analogs.

Properties

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O/c1-2-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAIAOPGXGEINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345579
Record name 3'-Fluoro-5'-(trifluoromethyl)propiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345579
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Molecular Weight

220.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207974-20-7
Record name 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207974-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-5'-(trifluoromethyl)propiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207974-20-7
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